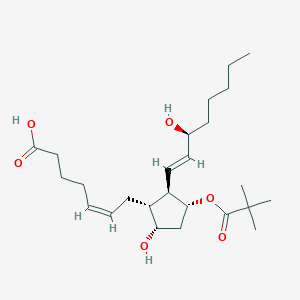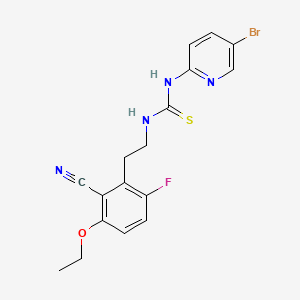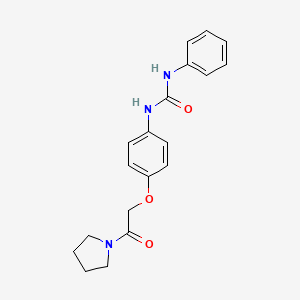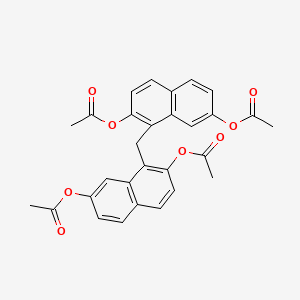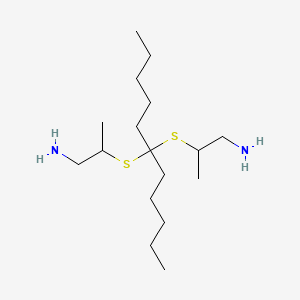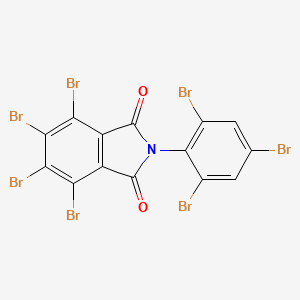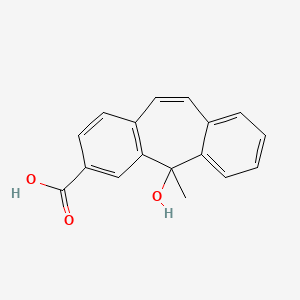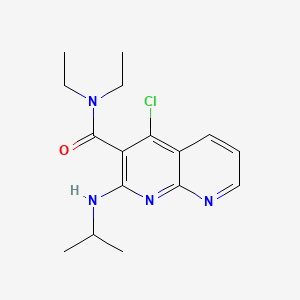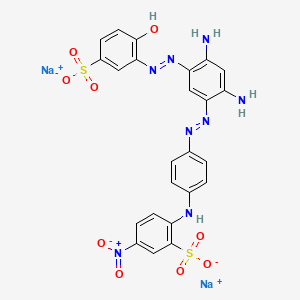
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, cosmetics, and food, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic amine, such as 4-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through crystallization and filtration to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding nitro and sulfonate derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitro and sulfonate derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The azo bonds can be cleaved under specific conditions, leading to the release of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The sulfonate groups enhance the compound’s solubility and stability, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct properties. Similar compounds include:
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate: Another azo dye with similar applications but different structural features.
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Used as an optical brightener in detergents and paper.
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Known for its use in dyeing and as a fluorescent whitening agent.
Each of these compounds has unique structural elements that influence their chemical behavior and applications.
Propiedades
Número CAS |
84521-99-3 |
|---|---|
Fórmula molecular |
C24H18N8Na2O9S2 |
Peso molecular |
672.6 g/mol |
Nombre IUPAC |
disodium;2-[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H20N8O9S2.2Na/c25-17-11-18(26)21(30-31-22-10-16(42(36,37)38)6-8-23(22)33)12-20(17)29-28-14-3-1-13(2-4-14)27-19-7-5-15(32(34)35)9-24(19)43(39,40)41;;/h1-12,27,33H,25-26H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
LNNGNPIFKFFHFO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



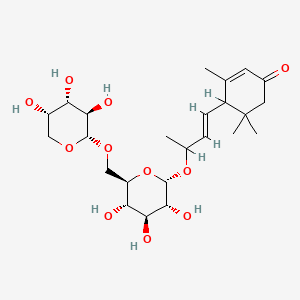

![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
